(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-18-9-6-7-13-21(18)25-27-24(33-29-25)15-19-10-8-14-31(17-19)26(32)23-16-22(28-30(23)2)20-11-4-3-5-12-20/h3-7,9,11-13,16,19H,8,10,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJFYFTPHFTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=NN4C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (1H-1,2,4-Triazol-5-yl) Variant
A closely related compound, “(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone” (CAS: 1705207-39-1), replaces the pyrazole ring with a 1,2,4-triazole group. Key differences include:
- Molecular weight : 352.4 (target) vs. 352.4 (triazole variant) .
- Polarity : The triazole’s additional nitrogen may increase polarity compared to the pyrazole, affecting solubility and pharmacokinetics.
- Synthetic routes : The triazole variant may require cyclization of thiosemicarbazides, whereas the pyrazole analog likely involves condensation of hydrazines with diketones .
Table 1: Structural and Physical Comparison
Pyrazolyl Methanone Derivatives
describes “(3,5-dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone,” which shares the methanone-pyrazole core but incorporates an indolizinone group instead of oxadiazole-piperidine. Key distinctions:
- Electron-withdrawing effects : The oxadiazole in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets.
Bis-Pyrazole-Thiophene Hybrids
reports “(3-amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone” (Compound 7b), which features dual pyrazole units linked via a thiophene-thiophene scaffold. Comparisons include:
- Hydrogen bonding: The amino groups in 7b facilitate hydrogen bonding, whereas the target compound’s methyl and o-tolyl substituents prioritize hydrophobic interactions .
Preparation Methods
Cyclocondensation of β-Diketones with Methylhydrazine
The pyrazole nucleus forms via Knorr pyrazole synthesis, reacting ethyl acetoacetate 4 with methylhydrazine 5 in ethanol under reflux (Scheme 1). Nano-ZnO catalysis enhances yield (95%) by accelerating dehydration:
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, nano-ZnO}} \text{C}{11}\text{H}{10}\text{N}2\text{O}2 + \text{H}_2\text{O}
$$
The crude product is purified via recrystallization from hexane/ethyl acetate (3:1).
Oxidation to Carboxylic Acid
Pyrazole ester 6 undergoes saponification using NaOH (2M, 80°C, 4h) followed by acidification with HCl to yield the carboxylic acid 7 (85% yield).
Preparation of 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (Intermediate B)
Synthesis of 3-(o-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde
o-Tolylamidoxime 8 reacts with chloroacetic acid under microwave irradiation (300W, 120°C, 15min) to form the oxadiazole ring. Glacial acetic acid catalyzes cyclodehydration, achieving 78% yield (Scheme 2):
$$
\text{C}7\text{H}7\text{C}(=NOH)\text{NH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{MW, AcOH}} \text{C}9\text{H}7\text{N}2\text{O} + \text{HCl} + \text{H}2\text{O}
$$
Piperidine Functionalization
N-Acetylpiperidine 9 undergoes Friedel-Crafts acylation with benzene using AlCl₃ (1.2 eq, 0°C→25°C, 6h) to afford 4-benzoylpiperidine 10 (72%). Subsequent Grignard addition with o-tolylmagnesium bromide introduces the o-tolyl group, yielding tertiary alcohol 11 (68%). Deacetylation with HCl (6M, reflux, 3h) provides 3-(o-tolyl)piperidine 12 .
Oxadiazole-Piperidine Coupling
Aldehyde 13 (from oxadiazole synthesis) reacts with piperidine 12 via reductive amination (NaBH₃CN, MeOH, 0°C→25°C, 12h) to form 14 (83%).
Final Coupling to Form the Target Compound
Activation of Intermediate A
Carboxylic acid 7 is treated with thionyl chloride (SOCl₂, 70°C, 2h) to generate acyl chloride 15 .
Nucleophilic Acyl Substitution
Acyl chloride 15 reacts with piperidine intermediate 14 in dry dichloromethane (DCM) with triethylamine (TEA, 2 eq) at 0°C→25°C for 6h (Scheme 3):
$$
\text{C}{12}\text{H}{10}\text{N}2\text{O}2\text{Cl} + \text{C}{14}\text{H}{17}\text{N}3\text{O} \xrightarrow{\text{DCM, TEA}} \text{C}{26}\text{H}{25}\text{N}5\text{O}_3 + \text{HCl}
$$
Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) affords the final product in 75% yield.
Analytical Validation and Optimization
Spectroscopic Characterization
Reaction Optimization Table
Challenges and Alternative Pathways
Regioselectivity in Pyrazole Synthesis
Cyclocondensation of unsymmetrical β-diketones often yields regioisomeric mixtures. Employing aprotic solvents (DMF) with HCl accelerates dehydration, favoring 1,3-substitution (92% selectivity).
Oxadiazole Ring Stability
Microwave irradiation reduces decomposition compared to conventional heating, maintaining oxadiazole integrity.
Piperidine N-Acylation
Competitive O-acylation is suppressed using TEA as a HCl scavenger, ensuring N-selectivity >95%.
Q & A
Basic Research Questions
Q. What are the typical synthesis strategies for constructing the pyrazole-oxadiazole-piperidine scaffold in this compound?
- Methodological Answer : The synthesis involves multi-step coupling reactions. For example:
Preparation of pyrazole and oxadiazole precursors : The pyrazole core (1-methyl-3-phenyl-1H-pyrazol-5-yl) can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives under reflux in ethanol/acetic acid . The oxadiazole moiety (3-(o-tolyl)-1,2,4-oxadiazol-5-yl) is typically formed by cyclizing amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) .
Coupling reactions : The methanone linkage between the pyrazole and piperidine moieties may require coupling agents like EDCI/HOBt or base-mediated nucleophilic acyl substitution. The oxadiazole-methyl-piperidine unit is often attached via alkylation or Mitsunobu reactions .
- Key Considerations : Optimize reaction temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF, THF) to prevent side reactions. Monitor intermediates via HPLC or TLC .
Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR is critical for confirming regiochemistry (e.g., distinguishing pyrazole N-substitution patterns) and verifying coupling efficiency .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and molecular conformation, especially for piperidine ring puckering or oxadiazole planarity .
- Mass Spectrometry (HRMS) : Validates molecular formula integrity, particularly for detecting halogenated or high-molecular-weight byproducts .
Q. How can researchers address low yields during intermediate purification?
- Methodological Answer :
- Chromatography : Use gradient elution on silica gel columns (e.g., hexane/EtOAc) for polar intermediates. Reverse-phase HPLC with acetonitrile/water gradients is effective for final compound purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to remove amorphous impurities. For example, 45% yields were achieved for pyrazole derivatives using ethanol recrystallization .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., o-tolyl vs. p-methoxyphenyl on the oxadiazole) and evaluate bioactivity. For example, replacing 4-methoxyphenyl with o-tolyl in pyrazoline derivatives increased antifungal potency by 30% .
- Data Normalization : Control for assay conditions (e.g., pH, incubation time) and use standardized positive controls (e.g., fluconazole for antifungal assays) to minimize variability .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding to target enzymes (e.g., fungal CYP51). For example, docking revealed that the oxadiazole-methyl group enhances hydrophobic interactions with 14-α-demethylase .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. Substituents like methoxy groups on aryl rings improve aqueous solubility but may reduce membrane permeability .
Q. What experimental designs mitigate regioselectivity challenges in heterocyclic ring formation?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to control reaction sites during oxadiazole cyclization .
- Microwave-Assisted Synthesis : Enhances regioselectivity in pyrazole formation by reducing side reactions (e.g., 20-minute reactions at 120°C vs. 7-hour reflux) .
Q. How do solvent polarity and temperature affect the stability of the methanone linker?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) at 40°C. HPLC monitoring shows the methanone bond is stable in aprotic solvents (e.g., DMSO) but hydrolyzes in acidic aqueous conditions .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) minimize ketone racemization during storage compared to protic solvents .
Q. What are the key challenges in scaling up the synthesis from milligram to gram quantities?
- Methodological Answer :
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) to simplify purification and reduce costs .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., oxadiazole cyclization) to improve heat dissipation and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
